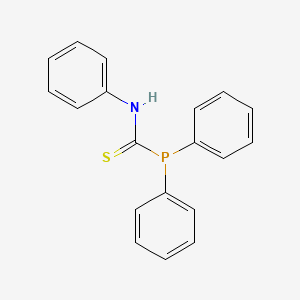
N,1,1-Triphenylphosphanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylamino(thiocarbonyl)diphenylphosphine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a thiocarbonyl group (C=S) and a phenylamino group attached to a diphenylphosphine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylamino(thiocarbonyl)diphenylphosphine typically involves the reaction of diphenylphosphine with a thiocarbonyl compound in the presence of a base. One common method is the reaction of diphenylphosphine with carbon disulfide (CS₂) and aniline (C₆H₅NH₂) under basic conditions. The reaction proceeds as follows:
Ph2PH+CS2+C6H5NH2→Ph2P(C=S)NHPh
The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of phenylamino(thiocarbonyl)diphenylphosphine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Phenylamino(thiocarbonyl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The phenylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Phenylamino(thiocarbonyl)diphenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of phenylamino(thiocarbonyl)diphenylphosphine involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties.
類似化合物との比較
Phenylamino(thiocarbonyl)diphenylphosphine can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the thiocarbonyl group but has similar reactivity.
Phenylthiophosphine: Contains a thiophosphoryl group (P=S) instead of a thiocarbonyl group.
Triphenylphosphine: A widely used phosphine ligand without the thiocarbonyl or phenylamino groups.
The uniqueness of phenylamino(thiocarbonyl)diphenylphosphine lies in its combination of the thiocarbonyl and phenylamino groups, which impart distinct chemical properties and reactivity.
特性
CAS番号 |
739-61-7 |
|---|---|
分子式 |
C19H16NPS |
分子量 |
321.4 g/mol |
IUPAC名 |
1-diphenylphosphanyl-N-phenylmethanethioamide |
InChI |
InChI=1S/C19H16NPS/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22) |
InChIキー |
LFSOYVGHUJONAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


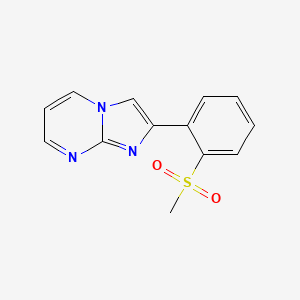
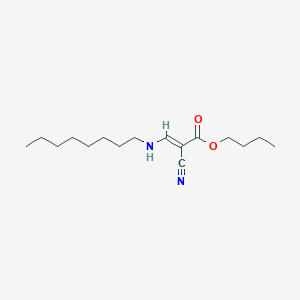
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate](/img/structure/B14154347.png)

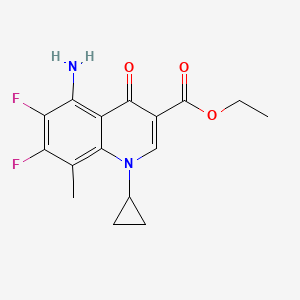
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)
![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)
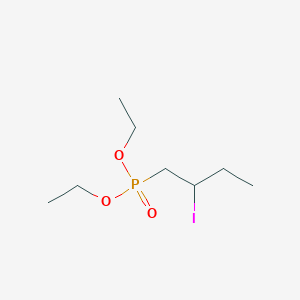

![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)
![4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one](/img/structure/B14154418.png)
